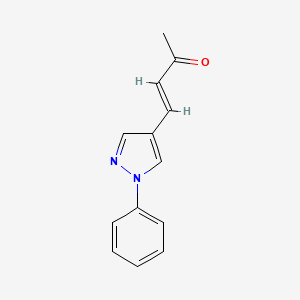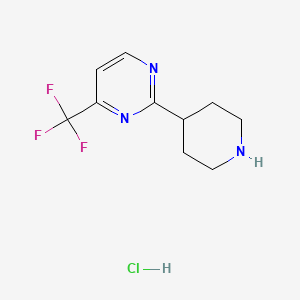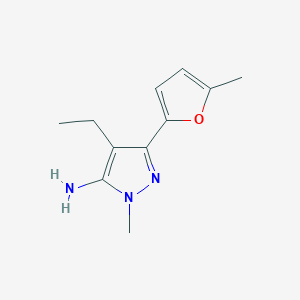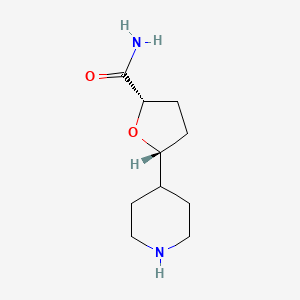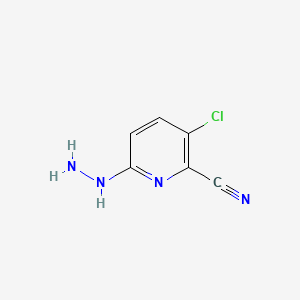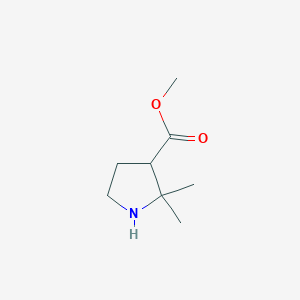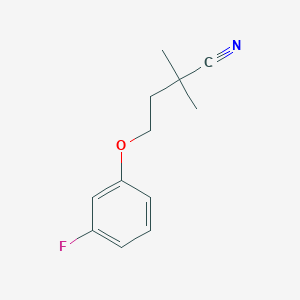![molecular formula C12H15KN2O4 B13532216 Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)
Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, along with a pyridin-2-yl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate typically involves the protection of an amino group with a tert-butoxycarbonyl (BOC) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The pyridin-2-yl moiety is then introduced through a nucleophilic substitution reaction, where the protected amino group reacts with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the pyridin-2-yl moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of functionalized products.
Aplicaciones Científicas De Investigación
Potassium 2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium 2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate involves its interaction with specific molecular targets. The BOC protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The pyridin-2-yl moiety may interact with specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Potassium 2-{[(tert-butoxy)carbonyl]amino}cyclopropyltrifluoroboranuide: This compound features a cyclopropyl group instead of a pyridin-2-yl moiety.
N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine: This compound includes a triazole ring instead of a pyridine ring.
Uniqueness
Potassium 2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate is unique due to the presence of both the BOC-protected amino group and the pyridin-2-yl moiety
Propiedades
Fórmula molecular |
C12H15KN2O4 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
potassium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C12H16N2O4.K/c1-12(2,3)18-11(17)14-9(10(15)16)8-6-4-5-7-13-8;/h4-7,9H,1-3H3,(H,14,17)(H,15,16);/q;+1/p-1 |
Clave InChI |
YGZWOPSKKCSIQI-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=CC=CC=N1)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



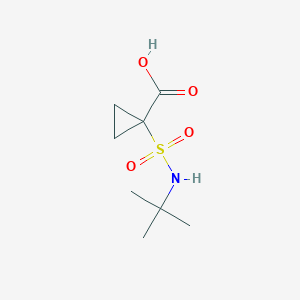
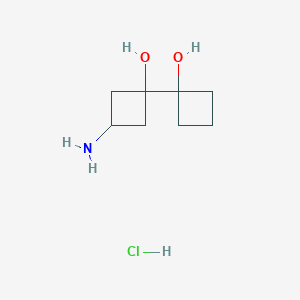

![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)
